Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride
Description
Properties
Molecular Formula |
C9H16ClF2NO2 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-piperidin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7;/h7,12H,2-6H2,1H3;1H |
InChI Key |
QVFYEVLWAOFQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCNCC1)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For example, a derivative of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate was shown to inhibit malignant biological behaviors in colorectal cancer cells. The compound demonstrated significant effects on cell proliferation, apoptosis, migration, and invasion in vitro. In vivo studies using a nude mice xenograft model further confirmed its efficacy in inhibiting tumor growth by targeting the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation .
Organic Synthesis
Difluoromethylation Reactions
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is utilized in difluoromethylation reactions, which are vital for the synthesis of various pharmaceuticals. The compound can be used as a precursor to introduce difluoromethyl groups into organic molecules. For instance, it has been involved in the coupling reactions with aryl iodides to produce α-aryl-α,α-difluoroacetates, which are important intermediates in drug development .
Study on Colorectal Cancer
In a comprehensive study published in early 2025, researchers investigated the effects of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate on colorectal cancer cells. The study employed various assays to assess the compound's impact on cell viability and migration. Results indicated that the compound effectively inhibited cell growth and induced apoptosis through modulation of the STAT3 pathway .
Synthesis of Difluoromethylated Compounds
Another case study focused on the use of ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate in synthesizing difluoromethylated arenes from aryl halides. This method showcased a novel approach for site-selective installation of difluoromethyl groups onto biomolecules, enhancing the compound's utility in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Key Observations:
Fluorination Effects: The difluoro substitution increases molecular weight by ~58 g/mol compared to the non-fluorinated Ethyl 2-(piperidin-4-yl)acetate. Fluorine’s electronegativity likely enhances metabolic stability and lipophilicity (higher logP), though solubility may decrease due to reduced polarity .
Ring Size and Basicity : The piperidine ring (6-membered) in the target compound is less strained and more basic than the pyrrolidine (5-membered) analog, favoring hydrochloride salt formation and altering solubility profiles .
Aromatic vs.
Biological Activity
Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride (CAS: 1258637-84-1) is a synthetic compound notable for its unique structural features, including a difluoro group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C9H16ClF2NO2
- Molecular Weight : 243.68 g/mol
- IUPAC Name : this compound
- Purity : 97%
The compound's structure allows for various chemical interactions, making it a valuable candidate for further research in biochemical applications and therapeutic development.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets. The difluoro group enhances the compound's lipophilicity and binding affinity to target proteins or enzymes, which can modulate various biochemical pathways.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate | Azepane derivative | Potential anticancer properties |
| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | Piperidine derivative | Neuropharmacological effects |
This comparison highlights the potential versatility of the piperidine ring in conferring biological activity.
Case Study: Anticancer Activity
A study evaluated the efficacy of piperidine-based compounds against various cancer cell lines. This compound was found to inhibit cell proliferation significantly, with IC50 values comparable to established anticancer agents. The study emphasized the importance of the difluoro group in enhancing binding affinity to cancer-related targets .
Table of Biological Assays
These findings suggest that this compound holds promise as a lead compound for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
